molecular formula C19H16N2O2S B2772786 N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-methoxybenzamide CAS No. 361160-30-7

N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-methoxybenzamide

Cat. No. B2772786
CAS RN: 361160-30-7
M. Wt: 336.41
InChI Key: NCVJKQLTPTWCRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-methoxybenzamide” is not explicitly provided in the search results. The compound has a molecular formula of C21H20N2O3S .


Physical And Chemical Properties Analysis

“N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-methoxybenzamide” is a solid substance stored in dry conditions at 2-8°C . It has a molecular weight of 380.47 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-methoxybenzamide and its derivatives have been explored for their potential antimicrobial properties. Desai, Rajpara, and Joshi (2013) synthesized a series of thiazole derivatives, demonstrating in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungi, showcasing the therapeutic potential against microbial diseases (Desai, Rajpara, & Joshi, 2013). This research underlines the compound's relevance in developing new antimicrobial agents.

Antitumor Activity

The compound's structure also serves as a foundation for synthesizing novel derivatives with potential antitumor activities. Al-Saadi, Rostom, and Faidallah (2008) described the synthesis of pyrazole derivatives showing promising in-vitro antitumor activity, highlighting the importance of incorporating specific pharmacophores for enhanced efficacy (Al-Saadi, Rostom, & Faidallah, 2008).

Cytotoxicity and Antifungal Evaluation

Jalilian, Sattari, Bineshmarvasti, Daneshtalab, and Shafiee (2003) examined derivatives for antifungal activity and cytotoxicity, discovering compounds with significant activity against Cryptococcus neoformans and low toxicity, suggesting a careful balance between therapeutic efficacy and safety (Jalilian et al., 2003).

Design and Molecular Docking as Anti-Melanoma Agents

Research into the design, synthesis, and molecular docking of compounds for targeted cancer therapy has been conducted. Aly, Bräse, Hassan, and colleagues (2020) reported on the synthesis of paracyclophanyl-thiazole hybrids, demonstrating their ability to inhibit cancer cell proliferation, especially melanoma, through the inhibition of cyclin-dependent kinases (CDKs) (Aly et al., 2020). This approach illustrates the compound's versatility in being tailored for specific anticancer strategies.

properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-23-15-9-5-4-8-14(15)18(22)21-19-20-17-13-7-3-2-6-12(13)10-11-16(17)24-19/h2-9H,10-11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVJKQLTPTWCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-methoxybenzamide

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